molecular formula C15H13N5O B2853923 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(isoquinolin-1-yl)methanone CAS No. 2192744-85-5

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(isoquinolin-1-yl)methanone

Cat. No. B2853923
M. Wt: 279.303
InChI Key: UFTSUCATKGLPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another method involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .


Molecular Structure Analysis

The molecular structure of similar compounds shows characteristic spectral features. For example, two doublets at δ 4.43 ppm and 4.71 ppm were due to methylene protons connecting the β-lactam ring with a triazole ring. The 13 C NMR spectrum showed 18 signals .


Chemical Reactions Analysis

The reaction of similar compounds involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .

Scientific Research Applications

Synthesis and Synthetic Methodologies

  • Towards a Total Synthesis of Quinocarcin : A study details the diastereoselective synthesis of functionalized azepino[1,2‐b]isoquinolines, key structural features of the alkaloid quinocarcin, using Katritzky’s benzotriazole method. This methodology could be relevant for the synthesis of complex isoquinoline derivatives, similar to the target compound (Koepler et al., 2004).

  • Internal Azomethine Ylide Cycloaddition : This synthetic method involves the generation of azomethine ylides for the creation of complex structures, potentially applicable for the synthesis of azetidinyl and isoquinolinyl frameworks (Bobeck, Warner, & Vedejs, 2007).

  • Alkyne Activation : The study explores alkyne activation with Brønsted acids, iodine, or gold complexes leading to different reactivities and product structures, which could offer pathways for modifying compounds similar to the target chemical (Yamamoto et al., 2009).

Pharmacological and Biological Applications

  • New Quinolin-4-yl-1,2,3-triazoles as Antitubercular Agents : This research introduces quinoline-4-yl-1,2,3-triazoles with significant antimycobacterial activity, suggesting the potential of structurally related compounds for therapeutic uses (Thomas et al., 2011).

Chemical Properties and Reactivity

  • Electrochemical Utilization of Methanol : An electrocatalytic protocol for synthesizing dihydroquinazolin-4(1H)-one using methanol as a C1 source demonstrates innovative approaches to N-heterocycle synthesis, which may be relevant for manipulating compounds with similar structures (Liu, Xu, & Wei, 2021).

  • Synthesis of Rhenium(I) Carbonyl Complexes : This study focuses on the synthesis and characterization of rhenium carbonyl complexes, which could provide insight into metal coordination chemistry relevant to the structural motifs present in the target compound (Gantsho et al., 2019).

Safety And Hazards

The safety and hazards of similar compounds are often provided in their respective Material Safety Data Sheets (MSDS). For example, some compounds have hazard statements like H315, H319, H335 .

properties

IUPAC Name

isoquinolin-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(19-9-12(10-19)20-17-7-8-18-20)14-13-4-2-1-3-11(13)5-6-16-14/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTSUCATKGLPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.